
3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one, also known as chalcone-BSO, is a yellow crystalline compound that belongs to the chalcone family. It has various applications in scientific research, including its use as an antioxidant, anti-inflammatory, and anticancer agent.
Wirkmechanismus
The mechanism of action of 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one involves its ability to modulate various cellular signaling pathways, such as the NF-κB pathway, the Nrf2 pathway, and the PI3K/Akt pathway. Chalcone-BSO inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Chalcone-BSO also activates the Nrf2 pathway, which is a transcription factor that regulates the expression of genes involved in antioxidant defense. Moreover, 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one inhibits the activation of the PI3K/Akt pathway, which is a signaling pathway that regulates cell growth, survival, and metabolism.
Biochemical and Physiological Effects:
Chalcone-BSO has various biochemical and physiological effects, including its ability to scavenge free radicals, reduce inflammation, induce apoptosis, and inhibit cancer cell proliferation. Chalcone-BSO also modulates the expression of various genes involved in antioxidant defense, inflammation, and cell survival. Moreover, 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one has been shown to have a protective effect against various diseases, such as cancer, diabetes, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Chalcone-BSO has several advantages for lab experiments, including its high yield of synthesis, its stability, and its ability to modulate various cellular signaling pathways. However, 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many future directions for the use of 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one in scientific research. One potential direction is the development of 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one-based drugs for the treatment of cancer, inflammation, and oxidative stress-related diseases. Another potential direction is the investigation of the synergistic effects of 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one with other drugs or natural compounds. Moreover, the development of new synthesis methods for 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one and the investigation of its potential toxicity and pharmacokinetics are also important future directions.
Synthesemethoden
Chalcone-BSO can be synthesized using different methods, such as the Claisen-Schmidt condensation reaction, the Suzuki-Miyaura coupling reaction, and the Knoevenagel condensation reaction. The most common method used for the synthesis of 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one is the Claisen-Schmidt condensation reaction, which involves the reaction between benzaldehyde and benzyl mercaptan in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction yields 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one as a yellow crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
Chalcone-BSO has various applications in scientific research, including its use as an antioxidant, anti-inflammatory, and anticancer agent. As an antioxidant, 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one scavenges free radicals and protects cells from oxidative stress-induced damage. As an anti-inflammatory agent, 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one inhibits the production of inflammatory cytokines and reduces inflammation. As an anticancer agent, 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one induces apoptosis and inhibits the proliferation of cancer cells.
Eigenschaften
Molekularformel |
C22H18OS |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(Z)-3-benzylsulfanyl-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H18OS/c23-21(19-12-6-2-7-13-19)16-22(20-14-8-3-9-15-20)24-17-18-10-4-1-5-11-18/h1-16H,17H2/b22-16- |
InChI-Schlüssel |
XTLOTZWOPOPWJJ-JWGURIENSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CS/C(=C\C(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)CSC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





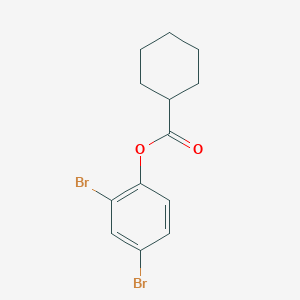

![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)
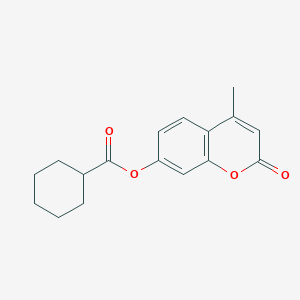
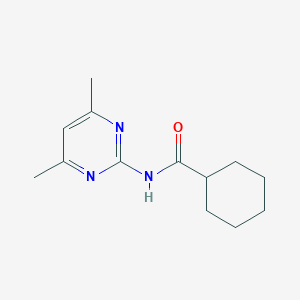
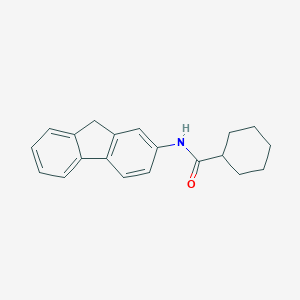
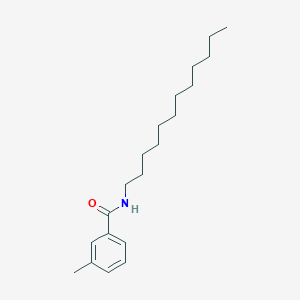
![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)


